molecular formula C8H15BrO2 B13271640 3-Bromo-4-butoxyoxolane

3-Bromo-4-butoxyoxolane

Cat. No.: B13271640
M. Wt: 223.11 g/mol
InChI Key: ODOOOFZVIVJBPJ-UHFFFAOYSA-N
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Description

3-Bromo-4-butoxyoxolane: is an organic compound with the molecular formula C8H15BrO2 . It is a brominated oxolane derivative, characterized by the presence of a bromine atom at the third position and a butoxy group at the fourth position of the oxolane ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-butoxyoxolane typically involves the bromination of 4-butoxyoxolane. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride (CCl4) under controlled conditions . The reaction proceeds via a radical mechanism, where the bromine radical abstracts a hydrogen atom from the oxolane ring, leading to the formation of the brominated product.

Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-butoxyoxolane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of 4-butoxyoxolane-3-ol.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxolane derivatives with higher oxidation states.

    Reduction Reactions: Reduction of the bromine atom can yield 4-butoxyoxolane.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic medium.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Major Products:

    Substitution: 4-Butoxyoxolane-3-ol

    Oxidation: Oxolane derivatives with higher oxidation states

    Reduction: 4-Butoxyoxolane

Scientific Research Applications

Chemistry: 3-Bromo-4-butoxyoxolane is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It serves as a building block in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology and Medicine: The compound’s derivatives may exhibit biological activity and can be explored for potential therapeutic applications. Research into its biological properties could lead to the development of new drugs or bioactive molecules.

Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials. Its reactivity makes it a valuable component in the production of polymers, resins, and other advanced materials.

Mechanism of Action

The mechanism of action of 3-Bromo-4-butoxyoxolane involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates various substitution reactions. The butoxy group can also participate in reactions, contributing to the compound’s overall reactivity. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

  • 3-Bromo-4-methoxyoxolane
  • 3-Bromo-4-phenylpentanoic acid
  • 3-Bromo-3-buten-1-ol

Comparison: Compared to similar compounds, 3-Bromo-4-butoxyoxolane is unique due to the presence of the butoxy group, which imparts distinct chemical properties and reactivity. For instance, 3-Bromo-4-methoxyoxolane has a methoxy group instead of a butoxy group, leading to differences in solubility and reactivity. Similarly, 3-Bromo-4-phenylpentanoic acid and 3-Bromo-3-buten-1-ol have different functional groups, resulting in varied chemical behaviors and applications.

Properties

Molecular Formula

C8H15BrO2

Molecular Weight

223.11 g/mol

IUPAC Name

3-bromo-4-butoxyoxolane

InChI

InChI=1S/C8H15BrO2/c1-2-3-4-11-8-6-10-5-7(8)9/h7-8H,2-6H2,1H3

InChI Key

ODOOOFZVIVJBPJ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1COCC1Br

Origin of Product

United States

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